Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate
Overview
Description
Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate is a chemical compound with the molecular formula C15H21NO3 and a molecular weight of 263.33 g/mol . It is known for its use as a reactant in the preparation of various derivatives, particularly in the field of medicinal chemistry . The compound is characterized by its piperidine ring, which is a common structural motif in many pharmacologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate can be synthesized through a multi-step process. One common method involves the reaction of 4-hydroxybenzoic acid with 2-(piperidin-1-yl)ethanol in the presence of a suitable catalyst to form the intermediate 4-(2-(piperidin-1-yl)ethoxy)benzoic acid. This intermediate is then esterified using methanol and an acid catalyst to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale batch reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is employed in the study of biological pathways and enzyme interactions.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting neurological and cardiovascular diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The piperidine ring plays a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target .
Comparison with Similar Compounds
Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate can be compared with other similar compounds, such as:
4-(2-(Piperidin-1-yl)ethoxy)benzoic acid: This compound shares a similar structure but lacks the ester group, which can affect its reactivity and biological activity.
Methyl 4-(piperidin-1-yl)benzoate: This compound has a similar ester group but differs in the position of the piperidine ring, leading to different chemical and biological properties
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct reactivity and potential for diverse applications in research and industry .
Properties
IUPAC Name |
methyl 4-(2-piperidin-1-ylethoxy)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-18-15(17)13-5-7-14(8-6-13)19-12-11-16-9-3-2-4-10-16/h5-8H,2-4,9-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKTBQGVEVDLQQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCCN2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90534768 | |
Record name | Methyl 4-[2-(piperidin-1-yl)ethoxy]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90534768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89407-97-6 | |
Record name | Methyl 4-[2-(piperidin-1-yl)ethoxy]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90534768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the presence of Methyl [4-[2-(piperidin-1-yl)ethoxy]]benzoate in Raloxifene Hydrochloride synthesis?
A1: Methyl [4-[2-(piperidin-1-yl)ethoxy]]benzoate, also referred to as PEBE in the study, was identified as one of eight impurities observed during the synthesis of Raloxifene Hydrochloride. It was detected using a gradient high-performance liquid chromatography (HPLC) method, with an area percentage ranging from 0.05% to 0.1% []. The study synthesized and characterized this impurity using spectral data, including IR, NMR, and Mass spectrometry.
Q2: How was Methyl [4-[2-(piperidin-1-yl)ethoxy]]benzoate characterized in the study?
A2: The study utilized several spectroscopic techniques to characterize PEBE. These included Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry. The researchers used this data to confirm the structure and identity of the synthesized PEBE [].
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